5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine
Overview
Description
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine: is an organic compound with the molecular formula C₈H₁₀BrN₃O It is a pyrimidine derivative that features a bromine atom at the 5-position and a pyrrolidin-3-yloxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine typically involves the nucleophilic substitution reaction of 5-bromopyrimidine with pyrrolidin-3-ol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution process. The reaction is conducted under reflux conditions in a suitable solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The compound undergoes nucleophilic substitution reactions, particularly at the bromine atom. Common nucleophiles include amines, thiols, and alkoxides.
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds with various aryl and alkynyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles are used under reflux conditions in solvents like dimethylformamide or tetrahydrofuran.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide are commonly used.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Cross-Coupling Reactions: Products include biaryl compounds and alkynyl-substituted pyrimidines.
Scientific Research Applications
Chemistry: 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds .
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules .
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its unique structure makes it a valuable component in the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
- 5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine
- 5-Bromo-2-iodopyrimidine
- 5-Bromo-2-(pyrrolidin-3-yloxy)pyridine
Comparison: 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine is unique due to the presence of the pyrrolidin-3-yloxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
5-bromo-2-pyrrolidin-3-yloxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7/h3-4,7,10H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLUWWFOZOXWOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659473 | |
Record name | 5-Bromo-2-[(pyrrolidin-3-yl)oxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-82-3 | |
Record name | 5-Bromo-2-[(pyrrolidin-3-yl)oxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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